Unique Dual Electron-Withdrawing Pharmacophore Contrasts with Mono-Substituted and Electron-Donating Analogs
CAS 898441-85-5 uniquely combines a 2-fluorophenyl group (N9) and a 2-nitrophenyl group (C2), both of which are electron-withdrawing. This contrasts with commercially available close analogs such as 9-(2-fluorophenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898446-13-4) and 9-(2-fluorophenyl)-2-(3-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, which contain a second electron-withdrawing or an electron-donating group, respectively . The presence of the nitro group in the target compound introduces a strong hydrogen-bond acceptor and a potential redox-active center, features absent in the 4-fluorophenyl and 3-methylphenyl analogs. In the broader 8-oxopurine-6-carboxamide class, variations at the C2 position were shown to directly impact EGFR enzymatic IC50, with a 2-fold difference observed between the most and least potent derivatives (105.96 nM vs. >218.47 nM) [1]. The 2-nitrophenyl motif in the target compound is thus a non-interchangeable pharmacophoric element.
| Evidence Dimension | Electronic and steric nature of the C2 aromatic substituent |
|---|---|
| Target Compound Data | 2-nitrophenyl (electron-withdrawing, nitro group) |
| Comparator Or Baseline | Analog A (CAS 898446-13-4): 4-fluorophenyl (electron-withdrawing); Analog B: 3-methylphenyl (electron-donating). Class baseline: EGFR enzymatic IC50 range of analogs spans 105.96 nM to >218.47 nM. |
| Quantified Difference | Functional group difference: nitro (target) vs. fluoro or methyl. Associated potency cliff of >2-fold in the class. |
| Conditions | Structural comparison based on chemical identity; potency data from EGFR enzymatic assays on closely related 2,9-disubstituted purine-6-carboxamides [1]. |
Why This Matters
The 2-nitrophenyl group creates a distinct pharmacophore that can engage in unique target interactions, making it a critical variable for scientists probing kinase SAR or seeking a differentiated chemical probe; substituting it with a commercially more common analog would likely yield a different biological profile.
- [1] Chatterjee, J., Bhujbal, S.M., Joshi, G., Mishra, U.K., Sharon, A., Singh, S., Wahajuddin, M., Bharatam, P.V., Dalal, R., Kumar, R. Design, catalyst-free synthesis, DFT study and anticancer assessment of new 2,9-disubstituted purine-6-carboxamides. Bioorganic Chemistry, 2026, 172, 109529. View Source
